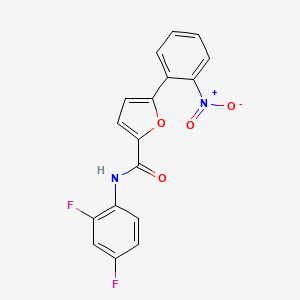![molecular formula C17H17FO2 B5834076 1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5834076.png)
1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 and has gained popularity in the research community due to its potential applications in studying the endocannabinoid system.
Wirkmechanismus
FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding to these receptors, it activates various signaling pathways that lead to the modulation of neurotransmitter release and cellular responses.
Biochemical and Physiological Effects:
The use of FUB-PB22 in laboratory experiments has shown that it can induce a range of biochemical and physiological effects, such as analgesia, hypothermia, and altered locomotor activity. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FUB-PB22 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its use is limited by its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
Future research on FUB-PB22 could focus on exploring its potential therapeutic applications in the treatment of various diseases, such as chronic pain, anxiety, and inflammation. It could also be used to investigate the role of the endocannabinoid system in the development and progression of certain cancers and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanisms underlying the biochemical and physiological effects of FUB-PB22 and to develop safer and more effective synthetic cannabinoids.
Synthesemethoden
The synthesis of FUB-PB22 involves a multi-step process that starts with the reaction of 2-fluorobenzyl chloride with 4-hydroxyphenylacetic acid to form 4-[(2-fluorobenzyl)oxy]phenylacetic acid. This intermediate is then converted to the final product, FUB-PB22, through a series of reactions involving acid chlorides and butanone.
Wissenschaftliche Forschungsanwendungen
FUB-PB22 has been used in various scientific studies to investigate the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are involved in the regulation of pain, appetite, mood, and immune function.
Eigenschaften
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-2-5-17(19)13-8-10-15(11-9-13)20-12-14-6-3-4-7-16(14)18/h3-4,6-11H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFUESXVCZPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)
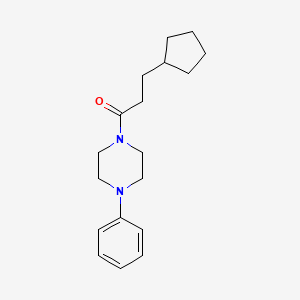
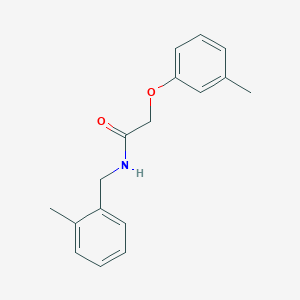
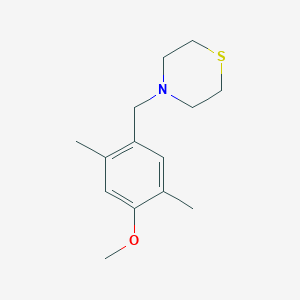
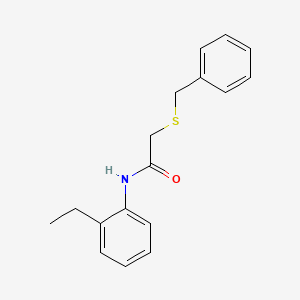

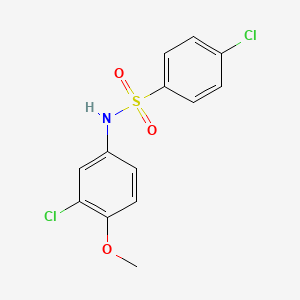
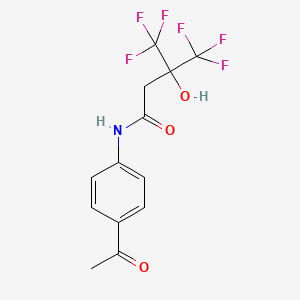
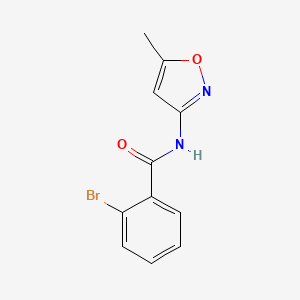

![2,3-dichloro-4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5834064.png)
![N-benzyl-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B5834079.png)

